2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine
Description
Properties
CAS No. |
2006276-99-7 |
|---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
10H-imidazo[4,5-b]phenazin-2-ylmethanol |
InChI |
InChI=1S/C14H10N4O/c19-7-14-17-12-5-10-11(6-13(12)18-14)16-9-4-2-1-3-8(9)15-10/h1-6,15,19H,7H2 |
InChI Key |
KQPKVAHAZOKWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 1,2-diaminobenzene with aldehydes or ketones, followed by cyclization reactions . One common method includes the use of palladium-catalyzed N-arylation reactions to form the imidazo[4,5-b]phenazine core . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide, with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound . Optimization of reaction parameters, such as catalyst loading and reaction time, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group undergoes selective oxidation:
-
Catalytic oxidation with MnO₂ or KMnO₄ in acidic media converts the hydroxymethyl group to a carbonyl (-C=O), forming 1H-imidazo[4,5-b]phenazine-2-carbaldehyde .
-
Autoxidation in aerobic conditions generates reactive oxygen species (ROS), linked to its redox-active phenazine moiety .
Key Data :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic Oxidation | MnO₂, H₂SO₄ | Carbaldehyde | 72–85% |
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitutions:
-
Etherification with alkyl halides (e.g., CH₃I) under basic conditions yields methoxy derivatives.
-
Esterification with acyl chlorides (e.g., AcCl) forms ester-linked analogs, enhancing solubility in nonpolar solvents .
Example :
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals and actinides:
-
Uranyl (UO₂²⁺) complexes exhibit enhanced fluorescence upon binding via the phenazine N and hydroxyphenyl O atoms .
-
Cu²⁺ coordination induces fluorescence quenching, forming [(PIP)CuᵀᴵCl] complexes .
Metal Binding Affinity :
| Metal Ion | Binding Site | Fluorescence Change | Application |
|---|---|---|---|
| UO₂²⁺ | N,O-chelation | ↑ Intensity | Sensing |
| Cu²⁺ | N,O-chelation | ↓ Quenching | Probe for NO/HNO |
Redox Reactions
The phenazine core facilitates electron transfer:
-
Two-electron reduction in biological systems generates semi-quinone intermediates, enabling ROS generation .
-
Electrochemical cycling shows quasi-reversible redox peaks (E₁/₂ = −0.45 V vs. Ag/AgCl) .
Mechanism :
Cycloaddition and Condensation
-
Diels-Alder reactivity with dienophiles (e.g., maleic anhydride) forms fused bicyclic adducts.
-
Schiff base formation with aldehydes (e.g., salicylaldehyde) generates imine-linked derivatives .
Synthetic Example :
Condensation with 2-hydroxy-4-methoxybenzaldehyde yields 2-(2-hydroxy-4-methoxyphenyl)-IP derivatives (Yield: 49%) .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine derivatives as antiviral agents. Specifically, compounds derived from this structure have shown promise as inhibitors of the NS2B-NS3 protease of the dengue virus. In vitro assays demonstrated that certain derivatives exhibited IC50 values of 54.8 μM and 71.9 μM, indicating significant antiviral activity compared to traditional controls like quercetin .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Imidazole phenazine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology. The mechanism is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Materials Science
Fluorescent Sensors
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine serves as a component in the development of fluorescent chemosensors. Research indicates that complexes formed with this compound can selectively detect metal ions such as mercury and copper. The fluorescence properties change significantly upon binding with these ions, which can be utilized for environmental monitoring and detection of heavy metal contamination .
Organic Light-Emitting Diodes (OLEDs)
The compound's structural characteristics make it suitable for applications in organic electronics, particularly in OLEDs. Its ability to form stable complexes with various metals enhances its utility in developing efficient light-emitting materials .
Analytical Chemistry
Chemical Sensors
The compound has been employed in the design of chemical sensors for detecting various analytes. Its ability to undergo specific interactions with target molecules allows for the development of sensitive detection methods for environmental and biological applications. For instance, studies have shown that derivatives can be used to detect Fe(III) and nitric oxide with high specificity and sensitivity .
Case Study 1: Antiviral Applications
A study conducted by Wichapong et al. focused on synthesizing various imidazole phenazine derivatives to evaluate their inhibitory effects on dengue virus protease. The research involved both in vitro assays and computational modeling to assess binding affinities, leading to the identification of promising lead compounds for further development .
Case Study 2: Fluorescent Detection
In another study, Hitia et al. synthesized several derivatives of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine and characterized their interaction with uranyl ions using fluorescence spectroscopy. The results demonstrated enhanced fluorescence upon binding with uranyl, showcasing the potential application in detecting uranium in environmental samples .
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species . This compound can also interact with DNA and proteins, leading to the disruption of cellular processes . The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison
| Compound Name | Substituent | Molecular Formula | Melting Point (°C) | Key Spectral Features (FTIR/NMR) | Reference |
|---|---|---|---|---|---|
| 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine | -CH₂OH | C₁₄H₁₀N₃O* | Not reported | Inferred: O–H stretch (~3200–3600 cm⁻¹ in FTIR) | N/A |
| 3c (3,4-Dimethoxyphenyl derivative) | 3,4-Dimethoxyphenyl | C₂₁H₁₆N₄O₂ | >300 | FTIR: 1280 cm⁻¹ (C–O); NMR: δ 3.95, 3.90 (OCH₃) | |
| 3d (2-Methoxy-4-nitrophenyl derivative) | 2-Methoxy-4-nitrophenyl | C₂₀H₁₃N₅O₃ | >300 | FTIR: 1280 cm⁻¹ (C–O); NMR: δ 8.45 (aromatic H) | |
| 6c (Methyl ester derivative) | Methyl ester | Not provided | >300 | NMR: δ 3.95 (OCH₃); HRMS: [M+H]+ 357.1362 | |
| 2-(4,5-Dimethoxy-2-nitrophenyl derivative) | 4,5-Dimethoxy-2-nitrophenyl | C₂₁H₁₅N₅O₄ | Not reported | SMILES: COC1=C(C=C(C(=C1)...N+[O-])OC |
*Inferred formula based on core structure.
Key Observations :
- Methoxy/Nitro Groups : Electron-donating (methoxy) or withdrawing (nitro) effects alter electronic density, impacting reactivity and binding to biological targets .
- Thermal Stability : Most derivatives exhibit high melting points (>300°C), suggesting robust thermal stability due to aromatic stacking and hydrogen bonding .
Key Observations :
- Topoisomerase Inhibition : Methyl/ethyl ester derivatives (6c/6d) show dual Topo I/IIα inhibition, critical for anticancer activity .
- Antitubercular Activity: Nitrophenoxy substituents enhance binding to the DprE1 enzyme, a validated tuberculosis target .
- Cardiac Effects : AR-L 115 BS demonstrates direct activation of cardiac contractile proteins, highlighting scaffold versatility .
Molecular Docking and Pharmacokinetics
- Topo I/IIα Binding : Docking studies for 6c/6d reveal interactions with key residues (e.g., Asp533 in Topo I), stabilized by π-π stacking and hydrogen bonding .
- ADME Properties : Hydroxymethyl derivatives may exhibit improved bioavailability compared to nitro or methoxy derivatives due to enhanced hydrophilicity. SwissADME predictions for related compounds suggest moderate blood-brain barrier permeability and CYP450 interactions .
Biological Activity
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine involves several chemical transformations that yield derivatives with varying biological properties. The structural framework consists of an imidazole ring fused with a phenazine moiety, which is critical for its biological activity. The compound exhibits specific spectral characteristics that aid in its identification, including distinct N-H stretching and C-C aromatic stretching observed in IR spectroscopy .
Biological Activity Overview
The biological activities of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine have been investigated across several domains:
Anticancer Activity
- Cytotoxicity : Studies have shown that derivatives of imidazo[4,5-b]phenazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that specific derivatives demonstrated growth inhibition percentages (GI%) ranging from 11% to 88% against leukemia and ovarian cancer cell lines .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest through mitochondrial pathways. The compounds may also act as dual inhibitors of topoisomerases I and II, which are crucial targets in cancer therapy .
Antimicrobial Activity
- Antibacterial Effects : The compound has shown promising antibacterial activity against various pathogens. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics . The mechanism is believed to involve DNA intercalation and reactive oxygen species (ROS) generation.
- Selectivity : Notably, some studies indicated that the cytotoxicity towards cancer cells was significantly higher than that towards normal cells, suggesting a selective action that could minimize side effects during treatment .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/EC50 Values | Comments |
|---|---|---|---|
| Anticancer | MOLT-4 (Leukemia) | GI% 82% | High sensitivity to imidazophenazine derivatives |
| Anticancer | SK-OV-3 (Ovarian Cancer) | GI% 88% | Significant growth inhibition |
| Antimicrobial | MRSA | MIC = 2 µg/mL | Effective against resistant strains |
| Antimicrobial | E. coli | No activity | Selective for Gram-positive bacteria |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various imidazo[4,5-b]phenazine derivatives on a panel of 60 cancer cell lines. Notably, compound 4f exhibited an impressive GI% against leukemia cells, reinforcing its potential as an anticancer agent .
- Antimicrobial Evaluation : In another investigation focused on antimicrobial properties, specific derivatives were tested against MRSA and other pathogens. Results indicated strong bactericidal activity linked to their ability to penetrate bacterial membranes and disrupt cellular processes through ROS generation .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine, and how is structural purity confirmed?
- Synthesis : The compound can be synthesized via condensation reactions between 1,2-diaminophenazine derivatives and aldehydes. For hydroxymethyl substitution, formaldehyde or its equivalents may be used under reflux in DMF with acetic acid catalysis, following protocols similar to General Procedure I described for imidazo[4,5-b]phenazine derivatives .
- Characterization : Structural confirmation relies on H/C NMR (e.g., aromatic protons at δ 7.85–8.23 ppm, hydroxymethyl protons near δ 4.5–5.5 ppm) and elemental analysis (C, H, N content within ±0.3% of theoretical values). High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguities .
Q. Which in vitro assays are typically utilized to evaluate the biological activity of imidazo[4,5-b]phenazine derivatives?
- Antiproliferative Activity : The NCI-60 cell line screen using sulforhodamine B (SRB) assays quantifies growth inhibition (GI values) .
- Topoisomerase Inhibition : DNA relaxation assays with Topo I/IIα enzymes (via agarose gel electrophoresis) measure IC values. For example, derivatives in the same structural class show IC values ranging from 0.5–5 μM .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro topoisomerase inhibition data and cytotoxicity profiles in imidazo[4,5-b]phenazine derivatives?
- Mechanistic Follow-Up : If a compound shows strong Topo inhibition but low cytotoxicity, assess cellular uptake via LC-MS quantification. Flow cytometry can evaluate cell-cycle arrest (e.g., G2/M phase accumulation) and apoptosis (Annexin V/PI staining) to confirm target engagement .
- Off-Target Effects : Use kinase profiling panels or transcriptomic analysis (RNA-seq) to identify unintended interactions. For example, some derivatives may inhibit unrelated kinases or DNA repair pathways .
Q. What computational methodologies are employed to predict the binding interactions of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine with topoisomerase enzymes?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-enzyme interactions using X-ray structures (e.g., PDB: 1T8I for Topo I). Focus on key residues (e.g., Asp533 in Topo I) and hydrogen bonding with the hydroxymethyl group .
- ADME Prediction : SwissADME calculates physicochemical parameters (e.g., LogP ≈ 2.5, TPSA ≈ 80 Ų) to optimize bioavailability. Substituent modifications (e.g., ester vs. hydroxymethyl) impact solubility and metabolic stability .
Q. How can reaction design principles (e.g., ICReDD’s computational-experimental loop) optimize the synthesis of imidazo[4,5-b]phenazine derivatives?
- Quantum Chemical Modeling : Transition-state calculations (Gaussian 16) identify energetically favorable pathways. For hydroxymethyl derivatives, solvent effects (DMF vs. ethanol) and temperature (80–120°C) are critical for yield optimization .
- High-Throughput Screening : Robotic platforms vary aldehyde/amine ratios and catalysts (e.g., ZnCl) to map reaction landscapes. Machine learning (e.g., Random Forest) prioritizes conditions for >80% yield .
Data Contradiction Analysis
Q. Why do some imidazo[4,5-b]phenazine derivatives exhibit potent Topo inhibition but poor cytotoxicity in specific cell lines (e.g., MCF-7 vs. HCT-116)?
- Hypothesis : Differential expression of drug transporters (e.g., ABCG2) or metabolic enzymes (e.g., CYP3A4) may reduce intracellular concentrations. Validate via siRNA knockdown or chemical inhibition of efflux pumps .
- Tissue-Specific Targets : Proteomic profiling (e.g., reverse-phase protein arrays) may reveal compensatory pathways (e.g., PARP activation) in resistant cell lines .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
